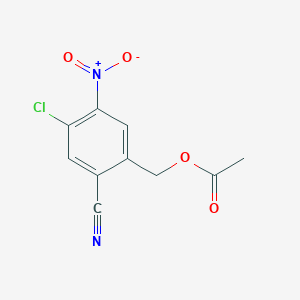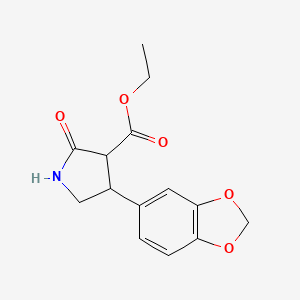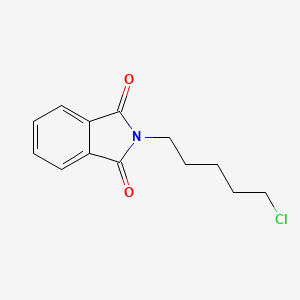
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate
Vue d'ensemble
Description
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of acetoxymethyl, chloro, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate typically involves the nitration of 2-chlorobenzonitrile followed by acetoxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring . The acetoxymethylation step involves the reaction of the nitrated compound with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetoxymethyl group can be hydrolyzed to yield the corresponding hydroxymethyl derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: 2-Aminomethyl-5-chloro-4-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Hydroxymethyl-5-chloro-4-nitrobenzonitrile.
Applications De Recherche Scientifique
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-chloro-2-cyano-5-nitrophenyl)methyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of functional groups like nitro and chloro can influence its reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Lacks the acetoxymethyl group, making it less reactive in certain chemical reactions.
2-Acetoxymethyl-4-nitrobenzonitrile: Similar structure but without the chloro group, affecting its chemical properties and reactivity.
Uniqueness
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate is unique due to the combination of acetoxymethyl, chloro, and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H7ClN2O4 |
|---|---|
Poids moléculaire |
254.62 g/mol |
Nom IUPAC |
(4-chloro-2-cyano-5-nitrophenyl)methyl acetate |
InChI |
InChI=1S/C10H7ClN2O4/c1-6(14)17-5-8-3-10(13(15)16)9(11)2-7(8)4-12/h2-3H,5H2,1H3 |
Clé InChI |
XUDBXNWHEBPIBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-iodo-3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B8487159.png)



![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B8487177.png)





![2-Propanol, 1-[(2-amino-1,1-dimethylethyl)amino]-3-(2-methylphenoxy)-](/img/structure/B8487229.png)

